Acetone-13C3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,2,3-13C3)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPPACGZOOCGX-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465668 | |
| Record name | Acetone-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.057 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93628-01-4 | |
| Record name | 2-Propanone-1,2,3-13C3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93628-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetone-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone-13C3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Isotopic Enrichment of Acetone 13c3
Methodologies for Uniform Isotopic Labeling of Acetone (B3395972) (U-¹³C₃)
Uniform labeling of acetone with ¹³C at all three carbon positions ([¹³CH₃]₂¹³CO) provides a molecule with a distinct mass and NMR signature, making it an invaluable tool for a variety of scientific applications. The primary approaches to achieve this uniform labeling involve building the acetone molecule from scratch using ¹³C-enriched precursors.
De Novo Chemical Synthesis Routes for Acetone-¹³C₃
De novo synthesis of Acetone-¹³C₃ relies on constructing the molecule from single or dual-carbon ¹³C-labeled building blocks. Two prominent methods for this are the catalytic ketonization of ¹³C-labeled acetic acid and the Grignard reaction with ¹³C-labeled reagents.
One of the most direct industrial and laboratory-scale methods for producing acetone is the catalytic ketonization of acetic acid. google.com This reaction involves the decarboxylative coupling of two acetic acid molecules over a metal oxide catalyst at elevated temperatures to form acetone, carbon dioxide, and water. google.comnih.gov To synthesize Acetone-¹³C₃, one would utilize fully labeled acetic acid, [1,2-¹³C₂]acetic acid, as the starting material.
The reaction proceeds by passing the vapor of [1,2-¹³C₂]acetic acid over a heated catalyst bed. google.comstackexchange.com Various metal oxides have been shown to be effective catalysts for this transformation, with catalyst activity and stability varying.
| Catalyst | Operating Temperature (°C) | Selectivity for Acetone (%) |
| γ-Al₂O₃ | 180-350 | - |
| TiO₂ | 180-350 | ~98-100 |
| ZrO₂ | 180-350 | ~98-100 |
| CeO₂ | 180-350 | ~98-100 |
| TiO₂-ZrO₂ mixed oxide | ~300 | >98 |
| Data compiled from multiple sources detailing the ketonization of acetic acid. stackexchange.comnih.gov |
The mechanism involves the adsorption of acetic acid onto the catalyst surface, followed by a series of steps including enolate formation and C-C bond coupling, ultimately leading to the release of acetone. nih.gov The use of [1,2-¹³C₂]acetic acid ensures that both the carbonyl and the two methyl carbons of the resulting acetone are ¹³C-labeled.
Another powerful method for carbon-carbon bond formation in organic synthesis is the Grignard reaction. This approach can be adapted to synthesize Acetone-¹³C₃ by reacting a ¹³C-labeled methyl Grignard reagent with a ¹³C-labeled acetyl derivative. quora.com The key reagents for this synthesis would be [¹³C]methylmagnesium halide (e.g., ¹³CH₃MgI or ¹³CH₃MgCl) and [¹³C]acetyl chloride (¹³CH₃¹³COCl).
The reaction involves the nucleophilic attack of the [¹³C]methyl Grignard reagent on the electrophilic carbonyl carbon of [¹³C]acetyl chloride. This is followed by the addition of a second equivalent of the [¹³C]methyl Grignard reagent to the resulting ketone intermediate is a potential side reaction, leading to the formation of a tertiary alcohol. quora.com Careful control of reaction conditions, such as low temperatures and slow addition of the Grignard reagent, is crucial to favor the formation of the ketone.
Precursor-Based Strategies for ¹³C Incorporation
Precursor-based strategies utilize larger molecules that already contain the desired ¹³C labels and are then converted into acetone. These methods can be either biological or purely chemical.
A significant precursor-based approach involves the biosynthesis of acetone using microorganisms. Certain bacteria, such as Clostridium acetobutylicum, are capable of producing acetone from acetate (B1210297) through the acetone-butanol-ethanol (ABE) fermentation process. nih.gov By providing these microorganisms with ¹³C-labeled acetate ([1,2-¹³C₂]acetate or a mixture of [1-¹³C]acetate and [2-¹³C]acetate) as the primary carbon source, Acetone-¹³C₃ can be produced. The enzymatic pathway involves the conversion of acetate to acetyl-CoA, followed by a series of reactions catalyzed by enzymes such as thiolase, acetoacetate (B1235776) decarboxylase, and CoA transferase to yield acetone. nih.gov
| Enzyme | Function in Acetone Biosynthesis |
| Acetyl-CoA synthetase (Acs) | Converts acetate to acetyl-CoA |
| Thiolase (Thl) | Condenses two molecules of acetyl-CoA to acetoacetyl-CoA |
| Acetoacetyl-CoA transferase (AtoDA) | Transfers the CoA moiety from acetoacetyl-CoA to acetate, forming acetoacetate |
| Acetoacetate decarboxylase (Adc) | Decarboxylates acetoacetate to yield acetone |
| Enzymes involved in the canonical acetone biosynthesis pathway. nih.gov |
The chemical conversion of labeled precursors is another viable route. The aforementioned ketonization of [1,2-¹³C₂]acetic acid is a prime example of a precursor-based chemical strategy. google.com
Regioselective ¹³C Labeling Approaches for Acetone and its Derivatives
Regioselective labeling allows for the placement of a ¹³C atom at a specific position within the acetone molecule, such as at the carbonyl carbon (Acetone-2-¹³C) or at the methyl carbons (Acetone-1-¹³C or Acetone-1,3-¹³C₂). This selective labeling is invaluable for mechanistic studies and for probing specific metabolic pathways.
The synthesis of Acetone-2-¹³C ([CH₃]₂¹³CO) would logically start from a precursor where the C2 carbon is already labeled, such as [2-¹³C]acetate. A plausible, though not explicitly detailed in the provided search results, synthetic route could involve the reaction of two equivalents of a methylating agent, like methyl lithium or a methyl Grignard reagent, with [2-¹³C]acetic acid or its corresponding ester. However, controlling the reaction to prevent the formation of tert-butanol (B103910) would be a significant challenge. A more controlled approach might involve the use of a less reactive organometallic reagent, such as dimethylcadmium, reacting with [2-¹³C]acetyl chloride.
The synthesis of Acetone-1,3-¹³C₂ ([¹³CH₃]₂CO) requires the introduction of two labeled methyl groups onto an unlabeled carbonyl carbon. This can be achieved by reacting two equivalents of a [¹³C]methyl Grignard reagent with a source of the carbonyl carbon, such as carbon dioxide, followed by appropriate workup and oxidation steps. Alternatively, reacting [¹³C]methylmagnesium halide with unlabeled acetyl chloride could theoretically yield singly labeled acetone (Acetone-1-¹³C), and a similar strategy with a doubly labeled starting material could be envisioned for Acetone-1,3-¹³C₂.
The key to many regioselective syntheses involving ketones is the controlled formation of an enolate. stackexchange.com By forming an enolate under specific conditions (kinetic vs. thermodynamic control), it is possible to selectively introduce a labeled alkyl group. For a symmetrical ketone like acetone, regioselectivity of enolate formation is not an issue. One could theoretically form the enolate of acetone and then react it with a ¹³C-labeled methyl halide to produce a mixture of labeled products, although controlling the degree of labeling would be challenging.
A more precise method for synthesizing regioselectively labeled acetone would likely involve a building-block approach where the labeled carbons are introduced in a controlled manner, as suggested by the availability of these compounds from commercial suppliers. google.com
Advanced Analytical Techniques for Acetone 13c3 Isotopic Profiling
Mass Spectrometry-Based Methodologies for Acetone-13C3 Detection and Quantification
Mass spectrometry (MS) has become an indispensable tool for the isotopic profiling of this compound. This stable isotope-labeled version of acetone (B3395972) is frequently used as a tracer in metabolic research to investigate various biochemical pathways. The ability to accurately detect and quantify this compound and its isotopologues is crucial for the integrity of these studies. Several MS-based methodologies, often coupled with gas chromatography (GC), have been developed and refined to achieve high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Abundance Determination
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for determining the isotopic abundance of this compound in biological samples. nih.govnih.govproteomics.com.au In this approach, the volatile acetone, including its 13C-labeled form, is separated from other components of a sample mixture by gas chromatography before being introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the distinct measurement of different isotopic forms.
The use of fully labeled [U-13C3]acetone is particularly advantageous as it significantly simplifies the mass spectrum and reduces interference from naturally occurring isotopes, thereby enhancing the precision of the measurement. nih.gov In metabolic studies, this compound can be used as an internal standard for the quantification of unlabeled acetone or to trace the incorporation of isotopes from other labeled substrates into the acetone pool. nih.govluke.fibiomedpharmajournal.org
A common method for quantification is isotope dilution mass spectrometry, where a known amount of the labeled standard (this compound) is added to a sample. nih.gov The ratio of the mass spectral response of the unlabeled analyte to the labeled standard is then used to calculate the concentration of the analyte. Selected Ion Monitoring (SIM) is a frequently employed GC-MS technique where the instrument is set to detect only specific ions, which increases sensitivity. For this compound, the primary ions monitored are typically m/z 61 (molecular ion) and m/z 45 (a fragment ion), while for unlabeled acetone, m/z 58 and m/z 43 are monitored. nih.gov
The choice of ions for quantification and qualification is critical for method linearity and accuracy. For instance, to ensure linearity, the second most abundant ion for this compound (m/z 61) and the most abundant ion for unlabeled acetone (m/z 43) might be chosen for quantification. nih.gov
Table 1: Key Parameters in GC-MS Analysis of this compound
| Parameter | Description | Example Values/Notes |
| Internal Standard | A known quantity of isotopically labeled compound added to a sample for quantification. | This compound (99% 13C) is commonly used. nih.gov |
| Quantification Method | The technique used to calculate the concentration of the analyte. | Isotope Dilution Mass Spectrometry. nih.gov |
| MS Detection Mode | The method of detecting ions in the mass spectrometer. | Selected Ion Monitoring (SIM) is preferred for its sensitivity. nih.gov |
| Ions Monitored (m/z) | Specific mass-to-charge ratios detected by the mass spectrometer. | This compound: m/z 61 (quantification), m/z 45 (qualifier) Unlabeled Acetone: m/z 43 (quantification), m/z 58 (qualifier) nih.gov |
| GC Column | The stationary phase used for separating compounds. | A DB-5MS UI column (30.0 m x 0.25 mm, 0.25 μm film thickness) has been used for analyzing acetone extracts. biomedpharmajournal.org |
| Ionization Energy | The energy used to ionize the sample molecules. | Typically 70 eV, but can be lowered to 10 eV to minimize certain ion-molecule reactions. proteomics.com.au |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Specificity and Sensitivity in this compound Analysis
For applications requiring even greater specificity and sensitivity, gas chromatography-tandem mass spectrometry (GC-MS/MS) is the method of choice. nih.govresearchgate.net This technique employs a triple quadrupole mass spectrometer to perform Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM). nih.govproteomics.com.au MRM provides a significant advantage in complex biological matrices by minimizing background interference. nih.gov
In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (e.g., the molecular ion of this compound, m/z 61). This selected ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell, through a process called collision-induced dissociation (CID). nih.govwikidoc.orgwikipedia.org The third quadrupole (Q3) is then set to monitor a specific product ion that results from the fragmentation of the precursor ion. nih.govwikidoc.orgwikipedia.org This two-stage mass filtering dramatically increases the signal-to-noise ratio, leading to enhanced sensitivity and specificity.
For the analysis of this compound, a common MRM transition is the fragmentation of the precursor ion m/z 61 to the product ion m/z 45. nih.gov The parameters for this process, such as the collision energy (CE) and the pressure of the collision gas (typically argon), are optimized to maximize the signal of the product ion. nih.gov For instance, a collision energy of 6 eV and a CID gas pressure of 1.5 mTorr have been found to be optimal for this transition. nih.gov
The use of U-13C3-acetone in GC-MS/MS significantly reduces the natural isotopic background compared to unlabeled acetone. nih.gov This allows for the quantification of very low isotopic enrichments, which is critical in many metabolic tracer studies. nih.gov
Table 2: MRM Transitions for this compound and its Isotopologues
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Method |
| Acetone (U-13C3) | 61 | 45 | MRM |
| Acetone (2H, U-13C3) | 62 | 46 | MRM |
| Acetone (2H, U-13C3) | 62 | 45 | Neutral Loss MRM |
| Data sourced from a study on deuterium (B1214612) enrichment analysis using U-13C3-acetone. nih.gov |
Headspace Analysis Techniques in Conjunction with Mass Spectrometry for this compound Quantification
Headspace analysis is a highly effective technique for the quantification of volatile organic compounds (VOCs) like acetone from complex sample matrices, such as blood or urine. nih.govresearchgate.netoup.commdpi.com This method involves analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed vial. By introducing only the headspace gas into the GC-MS system, non-volatile components of the matrix that can interfere with the analysis and contaminate the instrument are avoided.
In the context of this compound analysis, headspace GC-MS is frequently used, particularly in metabolic studies where acetone levels are measured in biological fluids. nih.govresearchgate.netoup.com For instance, in the determination of ketone bodies in blood, this compound is used as an internal standard. researchgate.netoup.com The sample is prepared in a headspace vial, and after an incubation period to allow for phase equilibrium, an aliquot of the headspace is injected into the GC-MS. researchgate.netoup.com
The sensitivity of headspace analysis can be further enhanced by coupling it with GC-MS/MS. nih.gov For example, a method for determining very low stable isotopic enrichments of deuterium in water utilizes the exchange of deuterium with the hydrogens of U-13C3-acetone, followed by headspace GC-MS/MS analysis. nih.gov This approach is rapid and simplifies sample preparation. nih.gov
Table 3: Typical Headspace GC-MS Parameters for Acetone Analysis
| Parameter | Value |
| Oven Temperature | 90°C |
| Loop Temperature | 110°C |
| Transfer Line Temperature | 115°C |
| Injection Time | 1.0 min |
| Parameters are from a study on the determination of ketone bodies in blood. oup.com |
Derivatization Strategies for Improved Chromatographic and Spectrometric Resolution of this compound
While acetone is volatile and generally amenable to direct GC-MS analysis, derivatization can sometimes be employed to improve chromatographic properties and mass spectrometric detection. Derivatization involves chemically modifying the analyte to create a derivative with more favorable characteristics, such as increased volatility, thermal stability, or a more specific mass fragmentation pattern.
In the broader context of analyzing small molecules by GC-MS, derivatization is a common strategy. For example, in the analysis of fatty acids, derivatization with pentafluorobenzyl bromide (PFBBr) is used to create PFB esters. mdpi.comnih.gov These derivatives are highly electronegative and are well-suited for sensitive detection by negative chemical ionization (NCI) mass spectrometry. mdpi.comnih.gov This approach yields unfragmented molecular ions, which is particularly useful for stable isotope enrichment studies. mdpi.comnih.gov
While direct derivatization of this compound itself is less common due to its inherent volatility, the principle of using derivatization to enhance detection is a key strategy in GC-MS based metabolomics. In some methods for analyzing ketone bodies, a two-step derivatization process involving oximation followed by silylation has been used to improve the detection of related compounds. researchgate.net Although not directly applied to acetone in this instance, it illustrates the utility of derivatization in the analytical workflow.
In a different application, the derivatizing agent PFB-Br was used in aqueous acetone for the analysis of nitrate (B79036) and nitrite, demonstrating the role of the solvent system, which includes acetone, in the derivatization reaction itself. mdpi.com These examples highlight that while not always necessary for this compound, derivatization remains a powerful tool in the analytical chemist's arsenal (B13267) for overcoming challenges in separation and detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical structure and environment of atoms within a molecule. For isotopically labeled compounds like this compound, NMR is particularly valuable for confirming the position and extent of labeling.
13C NMR Chemical Shift Analysis of this compound and Related Compounds
13C NMR spectroscopy directly probes the carbon-13 nucleus. In a molecule of this compound, all three carbon atoms are the 13C isotope, which is NMR active (unlike the most abundant 12C isotope). This results in a strong 13C NMR signal, making it straightforward to characterize the molecule.
The chemical shift (δ) in a 13C NMR spectrum is a key parameter that provides information about the electronic environment of the carbon atom. The carbonyl carbon in acetone has a characteristic chemical shift that is significantly downfield (at a higher ppm value) compared to the methyl carbons, due to the deshielding effect of the electronegative oxygen atom.
For unlabeled acetone, the 13C NMR spectrum shows two signals: one for the carbonyl carbon (C=O) at approximately 206.7 ppm and one for the two equivalent methyl carbons (CH3) at around 30.6 ppm. In this compound, the presence of 13C-13C coupling would introduce additional complexity and splitting patterns in the spectrum, providing definitive confirmation of the isotopic labeling. The observation of these couplings and their magnitudes can be used to verify the integrity of the labeled compound.
Quantitative 13C NMR Spectroscopic Studies Utilizing this compound
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful method for determining the concentration of substances. While proton (¹H) NMR is more common, ¹³C qNMR offers unique advantages, particularly in the analysis of complex molecules where proton signals may overlap. The use of isotopically labeled compounds like Acetone-¹³C₃, which has an isotopic purity of 99 atom % ¹³C, is instrumental in quantitative analysis and the calibration of analytical instruments. myskinrecipes.com
However, quantitative ¹³C NMR presents inherent challenges. Due to the low natural abundance of ¹³C (1.1%) and its typically long spin-lattice relaxation times (T₁), acquiring quantitative data can be time-consuming. nanalysis.com For accurate quantification, the interscan delay (the time between successive pulses) needs to be sufficiently long, often around five times the longest T₁ of the signals of interest, to ensure full relaxation. nanalysis.com Failure to do so can lead to inaccurate integration ratios. For instance, in a study of neat acetone, which has two distinct carbon environments (carbonyl and methyl), the expected 1:2 integration ratio was not achieved with short scan delays, highlighting the issue of incomplete relaxation. nanalysis.com
To overcome these limitations, several strategies are employed. One common approach is the use of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃). nanalysis.comnih.govnih.gov These agents shorten the T₁ relaxation times of the carbon nuclei, allowing for much shorter delays between scans without compromising the quantitative accuracy of the spectra. nanalysis.com In the aforementioned acetone study, the addition of a small amount of Cr(acac)₃ resulted in the correct 1:2 integration ratio even with a 0-second scan delay. nanalysis.com Another critical component for accurate quantification is the use of an internal standard. nih.gov A known amount of a standard, such as sodium acetate-¹³C₂, is added to the sample, and the signals of the analyte are integrated relative to the signal of the standard. nih.gov
Furthermore, specific NMR pulse sequences are utilized to ensure quantitativity. An inverse gated decoupling sequence is often used to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-quantitative signal enhancements for protonated carbons. nanalysis.comsrce.hr
Table 1: Challenges and Solutions in Quantitative ¹³C NMR
| Challenge | Description | Solution |
| Long T₁ Relaxation Times | Carbon-13 nuclei often have long relaxation times, requiring long delays between NMR scans for accurate signal integration, making experiments time-consuming. nanalysis.com | Addition of a paramagnetic relaxation agent (e.g., Cr(acac)₃) to shorten T₁ times. nanalysis.comnih.govnih.gov |
| Low Natural Abundance | The natural abundance of ¹³C is only 1.1%, resulting in low signal-to-noise ratios and requiring more scans. nanalysis.com | Use of ¹³C-enriched compounds like Acetone-¹³C₃; longer acquisition times. myskinrecipes.com |
| Nuclear Overhauser Effect (NOE) | Broadband proton decoupling can lead to an unequal enhancement of carbon signals, affecting quantitative accuracy. nanalysis.com | Use of inverse gated decoupling pulse sequences to suppress the NOE. nanalysis.comsrce.hr |
| Accurate Quantification | Relating signal intensity to absolute concentration requires a reference. | Addition of a known amount of an internal standard. nih.gov |
The high isotopic enrichment of Acetone-¹³C₃ makes it an excellent internal standard or reference compound in quantitative ¹³C NMR studies, enabling precise and accurate measurements of other carbon-containing compounds. myskinrecipes.com
Isotope Effects on NMR Chemical Shifts as Structural Probes in this compound Systems
The substitution of an atom with one of its heavier isotopes induces small but measurable changes in the NMR chemical shifts of nearby nuclei. stemwomen.org This phenomenon, known as an isotope effect, is a sensitive probe of molecular structure and environment. In systems involving Acetone-¹³C₃, deuterium isotope effects (DIEs) on ¹³C chemical shifts are particularly informative. nih.gov
When hydrogen atoms in the acetone molecule are replaced by deuterium, the chemical shifts of the ¹³C nuclei are altered. nih.gov The magnitude and direction (upfield or downfield) of this shift provide valuable structural information. Typically, the substitution of a lighter isotope with a heavier one results in increased shielding, causing the NMR signal to shift to a lower frequency (upfield shift). stemwomen.org However, downfield shifts can also occur. nih.gov For example, in studies of 2-alkanones, a positive effect (upfield shift) was observed for the alkyl group carbons, while the effect on the carbonyl carbon was negative (downfield shift). nih.gov
These isotope effects are transmitted through chemical bonds, and their magnitude generally decreases with the number of bonds separating the isotopic substitution site from the observed nucleus. huji.ac.il
Two-bond isotope effects (²ΔC(D)) are typically around 0.1 ppm. huji.ac.il
Three-bond isotope effects (³ΔC(D)) are smaller, ranging from -0.02 to 0.07 ppm, and their magnitude can depend on the torsional angle. huji.ac.il
A key feature of these isotope effects is their additivity. stemwomen.org In a molecule with multiple deuteration sites, the total isotope shift observed on a particular carbon nucleus is the sum of the effects from each deuterium atom. This additivity allows for the determination of the specific sites and the extent of deuteration within a molecule. nih.gov For instance, in deuterated 2-alkanones, the differentiation of multiplets corresponding to various isotopomers allowed for the precise determination of the deuteration level and site. nih.gov
Isotope effects on chemical shifts in acetone and related systems are valuable for studying various chemical phenomena:
Tautomerism: The keto-enol tautomerism in acetone can be investigated by observing the DIEs, which are sensitive to the equilibrium between the two forms. encyclopedia.pub
Hydrogen Bonding: The magnitude of isotope shifts can be correlated with the strength of hydrogen bonds, providing insights into intermolecular interactions. mdpi.com
Structural Elucidation: The stereospecificity of ¹³C chemical shifts and coupling constants, influenced by isotopic substitution, can be used for the configurational analysis of related compounds like ketone azines. researchgate.net
Table 2: Deuterium Isotope Effects on ¹³C Chemical Shifts in Ketonic Systems
| Isotope Effect | Typical Magnitude (ppm) | Dependence | Structural Information |
| One-bond (¹ΔC(D)) | 0.2 - 1.5 huji.ac.il | Directly bonded | Not directly observed in these systems but is the largest effect. |
| Two-bond (²ΔC(D)) | ~0.1 huji.ac.il | Number of deuteriums | Provides information on substitution at the adjacent carbon. nih.gov |
| Three-bond (³ΔC(D)) | -0.02 to 0.07 huji.ac.il | Torsional angle, number of deuteriums | Reveals information about conformation and more distant substitution. nih.govhuji.ac.il |
| Long-range (>3 bonds) | 0.01 - 0.02 per deuterium nih.gov | Number of bonds, electronic conjugation | Can indicate the presence of conjugated systems and long-range interactions. nih.govresearchgate.net |
The analysis of these subtle changes in the ¹³C NMR spectrum of isotopically labeled acetone provides a powerful tool for detailed structural and dynamic studies at the molecular level.
Applications in Metabolic Flux Analysis Mfa Using Acetone 13c3
Fundamental Principles and Modeling in 13C-Metabolic Flux Analysis
13C-Metabolic Flux Analysis (13C-MFA) is a key technology for quantifying metabolic pathway activity in living systems, playing a crucial role in understanding cellular metabolism. frontiersin.org The fundamental principle of 13C-MFA involves introducing a substrate labeled with 13C at specific atomic positions into a biological system. sci-hub.se As the labeled substrate is metabolized, the 13C atoms are distributed throughout the metabolic network, leading to specific labeling patterns in downstream metabolites. frontiersin.org The distribution of these isotopic labels is directly related to the underlying metabolic fluxes. frontiersin.org
The process of 13C-MFA can be broken down into several key steps:
Metabolic Model Construction: A stoichiometric model of the relevant metabolic pathways is created. sci-hub.se This model includes the biochemical reactions and the atom transitions that describe how atoms are rearranged in each reaction. frontiersin.orgnih.gov
Labeling Experiment: A carefully chosen 13C-labeled substrate, the tracer, is introduced to the cells or organism, which are cultivated until a metabolic and isotopic steady state is reached. researchgate.net
Analytical Measurement: The labeling patterns of key metabolites, often protein-derived amino acids or other central metabolites, are measured with high precision using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netfrontiersin.org
Flux Estimation: Computational algorithms are used to estimate the intracellular fluxes. mdpi.com This is achieved by finding the set of fluxes that best explains the experimentally measured labeling patterns, typically by minimizing the difference between the measured and model-predicted labeling distributions. researchgate.net
Mathematical modeling is central to 13C-MFA. frontiersin.org The relationship between metabolic fluxes and the resulting isotope labeling patterns is described by a system of algebraic equations. frontiersin.org These models, often referred to as isotopomer distribution models, are used to simulate the labeling patterns for a given set of fluxes. researchgate.net By comparing the simulated patterns to the experimental data, the most likely in vivo fluxes can be determined. mdpi.com
Experimental Design and Tracer Selection for Acetone-13C3 in MFA Studies
The design of a 13C-MFA experiment is critical for obtaining accurate and precise flux measurements. umich.edu A key aspect of this design is the selection of the isotopic tracer. nih.gov The choice of tracer, including which substrate is labeled and the specific positions of the 13C atoms, significantly impacts the resolution of different metabolic pathways. cortecnet.com
While various labeled substrates are available, the selection of an optimal tracer is not a trivial task and is often guided by the specific metabolic pathways under investigation. nih.govcortecnet.com For instance, different glucose tracers are optimal for resolving fluxes in glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. cortecnet.com The goal is to choose a tracer or a combination of tracers that will generate the most informative labeling patterns for the fluxes of interest. frontiersin.org
For specific applications, such as studying ketone body metabolism or pathways involving acetyl-CoA, this compound can be a valuable tracer. Although less common than glucose or glutamine tracers, labeled acetone (B3395972) can provide unique insights into specific metabolic routes. For example, the use of [U-13C3]acetone has been employed in methods to measure the enrichment of water, which is crucial for studies of gluconeogenesis and fatty acid synthesis. researchgate.netphysiology.org The selection of this compound would be motivated by the need to trace the metabolic fate of acetone itself or to probe pathways that are directly linked to acetone metabolism.
Rational tracer selection methodologies are being developed to move beyond trial-and-error approaches. nih.gov These methods aim to systematically evaluate the entire tracer design space to identify the optimal tracer for a given metabolic network and research question. umich.edu
Data Processing and Computational Algorithms for Flux Estimation from this compound Labeling Data
Following the acquisition of labeling data from an experiment using this compound, sophisticated data processing and computational analysis are required to estimate metabolic fluxes. The raw data, typically from mass spectrometry, consists of mass isotopomer distributions (MIDs) for various metabolites. umich.edu These MIDs represent the relative abundances of molecules with different numbers of 13C atoms.
The first step in data processing is the correction of raw MS data for the natural abundance of 13C and other isotopes. researchgate.net This ensures that the measured labeling patterns solely reflect the incorporation of the isotopic tracer.
The core of flux estimation lies in the use of computational algorithms that solve a non-linear least-squares problem. researchgate.net These algorithms aim to minimize the variance-weighted sum of squared differences between the experimentally measured MIDs and the MIDs predicted by the metabolic model. researchgate.net Several software packages, such as INCA and 13CFLUX2, have been developed to perform these complex calculations. researchgate.netnih.gov
The Elementary Metabolite Units (EMU) framework is a widely used computational approach that simplifies the complexity of isotopomer modeling. researchgate.net The EMU algorithm decomposes the metabolic network into smaller units, which significantly improves the efficiency of calculating the labeling patterns and estimating the fluxes. researchgate.net This framework is essential for analyzing complex metabolic networks and can be applied to data obtained from various tracers, including this compound. The output of these algorithms is a best-fit flux map, along with statistical information such as confidence intervals for the estimated fluxes and a goodness-of-fit analysis. nih.govnih.gov
Elucidation of Carbon Flow Pathways in Biological Systems (Non-Clinical Animal Models)
This compound serves as a valuable tracer in non-clinical animal models to investigate various aspects of carbon metabolism, particularly those related to ketone bodies, glucose production, and the exchange of metabolites between different organs.
Ketone bodies, including acetoacetate (B1235776), beta-hydroxybutyrate (β-OHB), and acetone, are produced primarily in the liver from the breakdown of fatty acids and serve as an alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle, especially during periods of fasting or low carbohydrate availability. nih.govfrontiersin.org The metabolism of ketone bodies is a critical aspect of metabolic homeostasis. nih.gov
In animal models, this compound can be used to trace the pathways of ketone body metabolism. When introduced into the system, the labeled carbon atoms from this compound can be tracked as they are incorporated into various metabolites. For example, studies in suckling rats, a natural model of ketosis, have shown that ketone bodies are efficiently taken up by the brain and used for both energy production and as building blocks for lipids and amino acids. nih.gov While direct tracing studies with this compound are not extensively detailed in the provided search results, the principle of using labeled substrates to follow metabolic fate is well-established. researchgate.net The use of [U-13C3]acetone in analytical methods for measuring body water enrichment indirectly facilitates studies of fatty acid oxidation, a process intrinsically linked to ketogenesis. researchgate.net
The metabolic fate of ketone bodies is complex; they can be oxidized in the tricarboxylic acid (TCA) cycle for energy, used for synthesis of lipids, or excreted. nih.gov Tracing studies with labeled acetone would allow for the quantification of the relative contributions of these different pathways.
Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates, such as lactate, glycerol (B35011), and certain amino acids. wikipedia.org It is a vital pathway for maintaining blood glucose levels during fasting or starvation. wikipedia.org While it was once thought that fatty acids could not be converted to glucose, it is now known that acetone, which is derived from the ketone body acetoacetate (a product of fatty acid oxidation), can be a substrate for gluconeogenesis. wikipedia.org
Studies using other 13C-labeled precursors, such as [U-13C3]propionate, in conjunction with heavy water (2H2O), have been extensively used in animal models to quantify gluconeogenic fluxes and related pathways like the TCA cycle. physiology.orgnih.gov These studies provide a framework for how this compound could be used to specifically delineate the acetone-to-glucose pathway. For example, by measuring the specific isotopomers of glucose that are formed, it is possible to deduce the metabolic route taken by the carbon atoms from the labeled acetone.
The table below summarizes findings from a study in obese adolescents using a labeled glycerol tracer to investigate gluconeogenesis, illustrating the type of data that can be obtained from such tracer studies.
| Time (minutes) | Total 13C Enrichment in Glucose (%) - Tracer at 180 min | Total 13C Enrichment in Glucose (%) - Tracer at 210 min |
|---|---|---|
| 240 | 8.5 | 7.5 |
| 300 | 10.0 | 8.0 |
| 360 | 11.5 | 12.0 |
| 390 | 12.5 | 12.5 |
Data adapted from a study on gluconeogenesis from glycerol in obese adolescents, demonstrating the type of enrichment data obtained in tracer studies. nih.gov
The body's metabolism involves a complex interplay and exchange of metabolites between different organs. frontiersin.org The liver, for example, is the primary site of both ketogenesis and gluconeogenesis, releasing ketone bodies and glucose into the circulation to be used by other tissues. nih.govnih.gov Acetone, as a ketone body, is part of this interorgan exchange. frontiersin.org
Pre-clinical research using animal models can employ this compound to study the dynamics of this exchange. By administering the labeled tracer and then measuring the enrichment of 13C in various metabolites in the blood and different tissues, it is possible to map the flow of carbon from acetone throughout the body.
For instance, a multi-tissue flux analysis approach has been developed to simultaneously quantify metabolic fluxes in the liver and kidney, demonstrating the reciprocal regulation of gluconeogenesis between these two organs. nih.gov This was achieved by infusing a cocktail of stable isotopes and measuring the resulting labeling patterns in plasma and tissue metabolites. nih.gov A similar approach using this compound could elucidate the specific role of acetone in interorgan carbon shuttling, quantifying its uptake and utilization by various tissues and its contribution to metabolic pathways in each organ. This would provide a more complete picture of the integrated metabolic network of the body.
Investigation of Kinetic Isotope Effects Kie with Acetone 13c3
Theoretical Underpinnings of Primary and Secondary 13C Kinetic Isotope Effects
The kinetic isotope effect is defined as the ratio of the rate constant of the reaction with the lighter isotopologue (k_light) to the rate constant with the heavier isotopologue (k_heavy). For carbon, this is expressed as k_12C / k_13C. The origin of the KIE lies in the differences in zero-point vibrational energies (ZPE) of chemical bonds. acs.orgyoutube.com A bond to a heavier isotope (like 13C) has a lower vibrational frequency and thus a lower ZPE compared to a bond to a lighter isotope (12C). cam.ac.uk
Primary 13C KIEs are observed when a bond to the isotopically labeled carbon atom is formed or broken in the rate-determining step of the reaction. acs.orgcam.ac.uk For the bond to be broken, more energy is required to reach the transition state for the heavier isotope because its bond has a lower starting ZPE. This results in a slower reaction rate for the 13C-containing molecule and a "normal" KIE (k_12C / k_13C > 1). cam.ac.uk The magnitude of primary 13C KIEs is typically in the range of 1.02 to 1.07. cam.ac.uk
Secondary 13C KIEs occur when the isotopically substituted carbon is not directly involved in bond breaking or formation in the rate-determining step. acs.org These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state. nih.gov A common cause is a change in the hybridization of the carbon atom. nih.gov
Normal Secondary KIE (k_12C / k_13C > 1): This is often observed when a carbon atom's hybridization changes from sp3 to sp2 in the transition state. The bending force constants are weaker in the sp2 state, leading to a smaller ZPE difference between the 12C and 13C isotopologues in the transition state compared to the reactant. This results in a faster reaction for the lighter isotope.
Inverse Secondary KIE (k_12C / k_13C < 1): This occurs when a carbon's hybridization changes from sp2 to sp3. The transition state has stiffer bending vibrations, increasing the ZPE difference relative to the reactant state, which makes the reaction for the heavier isotope faster.
Because the percentage mass change between 12C and 13C is small (~8%), carbon KIEs are much smaller than deuterium (B1214612) KIEs, but modern analytical techniques allow for their precise measurement. cdnsciencepub.comyoutube.com
Experimental Determination of 13C KIEs in Chemical Reactions Involving Acetone-13C3
The experimental determination of 13C KIEs for reactions involving acetone (B3395972), such as its acid-catalyzed enolization or its use as a nucleophile in aldol (B89426) or Michael additions, typically involves high-precision analytical methods. cdnsciencepub.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for this purpose, as it can determine the isotopic ratio at specific atomic positions within a molecule. nih.govnih.gov
A common experimental approach involves running the reaction with acetone containing 13C at natural abundance (about 1.1%) or with specifically synthesized this compound. The reaction is allowed to proceed to a specific, known conversion (either very low or very high). snnu.edu.cn The isotopic composition of either the remaining starting material (at high conversion) or the newly formed product (at low conversion) is then meticulously analyzed. snnu.edu.cn
For a reaction such as the acid-catalyzed enolization of acetone, which is the rate-determining step for its iodination, the protocol would be as follows:
Prepare a reaction mixture containing this compound, an acid catalyst (e.g., HCl), and the other reactant (e.g., Iodine). mhchem.org
Allow the reaction to proceed to a predetermined, high level of completion (e.g., >90%).
Quench the reaction and carefully isolate the unreacted acetone.
Use quantitative 13C NMR or isotope ratio mass spectrometry to determine the enrichment of 13C in the recovered acetone compared to the starting acetone. An enrichment of 13C in the recovered starting material indicates a normal KIE (k_12C/k_13C > 1), as the 12C-acetone reacted faster and was consumed to a greater extent.
The following table presents hypothetical experimental data for the acid-catalyzed enolization of acetone, where KIEs are measured for the carbonyl carbon (C2) and the methyl carbons (C1/C3).
| Isotopically Labeled Position | Type of KIE | Observed k_12C / k_13C |
|---|---|---|
| Carbonyl Carbon (C2) | Secondary | 1.035 ± 0.002 |
| Methyl Carbon (C1/C3) | Primary | 1.058 ± 0.003 |
Mechanistic Interpretations of 13C KIE Data in Reaction Pathway Elucidation
The data obtained from KIE experiments are invaluable for deducing reaction mechanisms. nih.gov By measuring the isotope effect at each carbon of this compound, one can map out the bonding changes occurring in the transition state.
For instance, in the acid-catalyzed enolization of acetone, the mechanism involves protonation of the carbonyl oxygen followed by the rate-determining abstraction of a proton from one of the methyl groups by a base (like water). youtube.comubc.ca
A significant primary KIE at the methyl carbons (C1/C3) would confirm that the C-H bond is being broken in the rate-determining step. ubc.ca
A significant normal secondary KIE at the carbonyl carbon (C2) would support a change in hybridization from sp2 (in the protonated ketone) towards sp2 (in the enol product) with substantial C=C double bond character developing in the transition state.
This approach has been used to distinguish between competing mechanisms. For example, in the Michael addition of acetone to an electrophile, catalyzed by a primary amine, two pathways are plausible: an "enamine" mechanism or an "enol" mechanism. nih.gov A study combining experimental 13C KIEs with calculations demonstrated that this method could effectively distinguish between these two pathways. nih.gov A large secondary KIE at the carbonyl carbon (C2) and a primary KIE at the reacting methyl carbon (C1/C3) would be expected, but the precise magnitudes can help differentiate the degree of bond formation and charge development in the enol- versus enamine-based transition states.
Computational Predictions of 13C KIEs and Transition State Analysis for this compound Reactions
Computational chemistry, particularly using Density Functional Theory (DFT), has become an essential partner to experimental KIE studies. snnu.edu.cnnih.gov Theoretical models can be used to predict KIEs for proposed reaction mechanisms. researchgate.net By comparing the computationally predicted KIEs with the experimental values, researchers can validate or discard mechanistic hypotheses. nih.gov
The process generally involves:
Modeling the potential energy surface for a proposed reaction pathway.
Locating the geometry of the ground state (reactants) and the transition state.
Calculating the vibrational frequencies for both structures for the light (all-12C) and heavy (e.g., 13C at a specific position) isotopologues.
Using the vibrational frequencies to calculate the ZPEs and subsequently the KIE based on the principles of transition state theory. acs.org
For a reaction like the organocatalyzed Michael addition of acetone, one could compute the expected KIEs for both the enol and enamine pathways. The mechanism whose predicted KIEs most closely match the experimental data is considered the most likely pathway.
| Carbon Position | Experimental k_12C / k_13C | Predicted KIE (Mechanism A: Enol Pathway) | Predicted KIE (Mechanism B: Enamine Pathway) |
|---|---|---|---|
| C1 (Methyl) | 1.042 ± 0.004 | 1.015 | 1.045 |
| C2 (Carbonyl) | 1.028 ± 0.003 | 1.030 | 1.026 |
In the hypothetical scenario shown in Table 2, the experimental KIE at the C1 methyl carbon aligns well with the prediction for Mechanism B, while the KIE at the C2 carbonyl carbon is reasonably close for both. This combined evidence would strongly suggest that the reaction proceeds via the enamine pathway (Mechanism B). Such analyses provide high-resolution insight into the geometry and electronic structure of the transition state. nih.gov
Role of Acetone 13c3 in Environmental and Atmospheric Chemistry Research
Isotopic Tracing of Acetone (B3395972) Degradation Pathways in Atmospheric Processes (e.g., OH Radical Reactions)
The use of Acetone-13C3 is crucial for elucidating the complex degradation pathways of acetone in the atmosphere. Acetone is a significant oxygenated volatile organic compound (OVOC) that influences atmospheric chemistry, including the production of hydroxyl (OH) radicals and the formation of peroxyacetyl nitrate (B79036) (PAN), a reservoir for nitrogen oxides. geomar.denasa.gov By introducing this compound into controlled experimental setups or using it as a tracer in field studies, scientists can track the fate of the carbon atoms through various chemical reactions.
The primary daytime removal mechanism for acetone in the troposphere is its reaction with the hydroxyl radical (OH). rsc.orgipcc.ch The hydroxyl radical is a key atmospheric oxidant, responsible for the breakdown of many pollutants. copernicus.org The reaction between OH and acetone predominantly proceeds through hydrogen-atom abstraction, forming a water molecule and an acetonyl radical (•CH2C(O)CH3). rsc.org
Reaction: CH₃C(O)CH₃ + •OH → •CH₂C(O)CH₃ + H₂O
Using this compound (¹³CH₃C(O)¹³CH₃), researchers can follow the ¹³C label into the subsequent products, confirming the reaction mechanism and identifying the distribution of carbon in the products. This tracing is vital because the acetonyl radical undergoes further reactions, leading to the formation of other atmospheric compounds. This compound has been utilized as a gas-phase internal standard in photoreactor studies to accurately quantify the formation of various oxidation products from other aromatic compounds, highlighting its stability and utility in complex reaction mixtures. researchgate.netresearchgate.net
Another significant degradation pathway for acetone is photolysis, or breakdown by sunlight, which can also be a source of OH radicals in the upper troposphere. geomar.deipcc.ch Isotopic labeling helps to differentiate the products of photolysis from those of OH radical reactions, providing a more complete picture of acetone's atmospheric lifecycle.
Atmospheric Transport and Fate Modeling with Isotopic Acetone Species
Understanding the transport and ultimate fate of atmospheric pollutants is a key objective of environmental science. dartmouth.edu Isotopic tracers like this compound are invaluable for validating and refining atmospheric transport models. These models, such as GEOS-Chem and ADEPT, simulate the movement, chemical transformation, and deposition of atmospheric constituents. nih.govcefic-lri.orgrsc.org
The core principle behind using isotopic species in transport modeling is the ability to distinguish between changes in concentration due to physical processes (like dispersion and transport) and chemical transformation. fz-juelich.de When a pollutant is released into the atmosphere, its concentration at a downwind location depends on both its source strength and the extent of its chemical degradation during transport. fz-juelich.de
By measuring the isotopic ratio (e.g., ¹³C/¹²C) of acetone at various points in the atmosphere and knowing the isotopic signature of the sources, scientists can use models to separate these contributing factors. fz-juelich.de Acetone has a relatively long atmospheric lifetime, estimated to be between 14 and 35 days, allowing for long-range transport. nih.gov This makes it an important contributor to the chemistry of remote regions. geomar.de Studies using models have investigated the global budget of acetone, including its sources from biomass burning, biogenic emissions, and secondary formation from precursor hydrocarbons, and its sinks, including photolysis and reaction with OH. nasa.gov The inclusion of isotopic data from tracers like this compound can significantly improve the accuracy of these budget estimates.
Table 1: Key Parameters in Atmospheric Modeling of Acetone This table provides an interactive overview of typical parameters considered in atmospheric models for acetone.
| Parameter | Description | Typical Value/Importance |
|---|---|---|
| Atmospheric Lifetime | The average time a molecule of acetone remains in the atmosphere before being removed. | 14-35 days nih.gov |
| OH Reaction Rate | The speed of the reaction between acetone and the hydroxyl radical. | Temperature-dependent; a primary sink. rsc.org |
| Photolysis Rate | The rate at which acetone is broken down by sunlight. | Varies with altitude and latitude; a significant sink. nasa.govnih.gov |
| Deposition Velocity | The rate at which acetone is removed from the atmosphere by depositing onto surfaces (wet or dry). | A minor but considered sink. nasa.govcefic-lri.org |
| Source Emissions | The rate at which acetone is released into the atmosphere from various sources. | Includes biogenic, anthropogenic, and biomass burning sources. nasa.gov |
Isotopic Fractionation Studies in Environmental Transformation Processes
Isotopic fractionation is the process whereby chemical and physical reactions discriminate between isotopes of an element. enviro.wiki During chemical reactions, bonds involving lighter isotopes (like ¹²C) are generally broken more easily and quickly than those involving heavier isotopes (like ¹³C). researchgate.net This phenomenon, known as the kinetic isotope effect (KIE), causes the remaining, unreacted portion of a chemical to become progressively enriched in the heavier isotope. fz-juelich.dersc.org
Compound-Specific Isotope Analysis (CSIA) is an analytical technique that measures the isotopic ratios of individual compounds. enviro.wikiresearchgate.net For acetone, this involves measuring the ¹³C/¹²C ratio. By studying the isotopic fractionation of this compound during environmental transformation processes, such as microbial degradation in soil or water, researchers can gain detailed mechanistic insights. mdpi.com
The degree of isotopic enrichment in the residual acetone provides a quantitative measure of how much of the compound has degraded. enviro.wiki This is particularly useful in field settings where concentration changes alone can be misleading due to mixing or dilution. For example, a stable concentration of a contaminant might not indicate a lack of degradation but could be the result of a steady supply replenishing what is being broken down. Isotopic analysis can reveal the underlying transformation processes. enviro.wikiresearchgate.net
Table 2: Principles of Isotopic Fractionation in Environmental Studies This interactive table outlines the key concepts related to isotopic fractionation.
| Concept | Description | Application to this compound |
|---|---|---|
| Kinetic Isotope Effect (KIE) | The difference in reaction rates between molecules containing light isotopes (¹²C) and heavy isotopes (¹³C). fz-juelich.de | The reaction of acetone with ¹²C is faster than with ¹³C. |
| Isotopic Enrichment | As a reaction proceeds, the remaining reactant pool becomes increasingly concentrated with the heavier isotope. researchgate.net | The ¹³C/¹²C ratio of the remaining acetone increases as it degrades. |
| Delta (δ) Notation | A way of expressing the isotopic ratio of a sample relative to a standard, typically in parts per thousand (‰). enviro.wiki | An increase in the δ¹³C value of acetone indicates degradation has occurred. |
| Rayleigh Equation | A mathematical model that relates the change in isotopic composition to the fraction of the compound remaining. enviro.wiki | Used to quantify the extent of acetone degradation based on δ¹³C measurements. |
By applying these principles, the use of this compound and the study of its natural isotopic fractionation provide a sophisticated method for understanding the fate and transformation mechanisms of acetone in the environment. researchgate.netrsc.org
Emerging Research Directions and Methodological Innovations for Acetone 13c3
Integration of Acetone-13C3 Tracing with Multi-Omics Data in Systems Biology Research
The convergence of stable isotope tracing with multi-omics technologies (genomics, proteomics, metabolomics) is providing an unprecedented, system-wide view of cellular metabolism. frontiersin.orgacs.org By using this compound as a tracer, researchers can follow the path of its three carbon atoms through various metabolic pathways. creative-proteomics.comisotope.com This metabolic flux data, when integrated with other omics datasets, allows for a more comprehensive understanding of complex biological systems.
Stable isotope-resolved metabolomics (SIRM) is a powerful approach that combines untargeted metabolomics with stable isotope tracing to get a global overview of the cellular fate of precursor metabolites. frontiersin.orgacs.org This technique enables the detection of metabolites and the simultaneous quantification of isotope labeling patterns. acs.org For instance, feeding cells this compound and then analyzing the resulting metabolome with high-resolution mass spectrometry can reveal which downstream compounds have incorporated the ¹³C label. This information, when layered with proteomic data, can link metabolic pathway activity with the expression levels of specific enzymes. asm.org Similarly, combining this data with transcriptomics can correlate metabolic shifts with changes in gene expression.
This integrated approach is particularly valuable in cancer research for understanding metabolic reprogramming, a hallmark of cancer. frontiersin.orgmdpi.com It helps to identify dysregulated pathways and potential therapeutic targets. mdpi.comresearchgate.net For example, tracing the carbons from a labeled substrate like ¹³C-glucose or ¹³C-glutamine can reveal shifts in glycolysis or the tricarboxylic acid (TCA) cycle in tumor cells. creative-proteomics.commdpi.com While not a primary carbon source for many cells, this compound can be used in specific contexts to probe ketone body metabolism and its intersections with other central carbon pathways, providing unique insights that complement data from more common tracers like glucose.
Key research applications of integrating this compound tracing with multi-omics data include:
Mapping Metabolic Networks: Elucidating novel metabolic pathways and connections by tracking the labeled carbon atoms into unexpected downstream metabolites. acs.orgresearchgate.net
Functional Genomics: Linking specific genes to metabolic functions by observing how genetic perturbations affect the flow of labeled carbons.
Disease Phenotyping: Characterizing the metabolic state of diseases by comparing flux patterns in healthy versus diseased cells or tissues. frontiersin.org
Table 1: Examples of Multi-Omics Integration with Stable Isotope Tracing
| Omics Data Type | Integration Goal | Example Insight | Relevant Search Result Index |
|---|---|---|---|
| Proteomics | Correlate enzyme levels with metabolic flux. | Identify rate-limiting steps in a pathway by showing that the flux through a reaction is proportional to the quantity of a specific enzyme. | asm.org |
| Transcriptomics | Connect gene expression changes to metabolic reprogramming. | Demonstrate that upregulation of genes for a specific pathway corresponds to increased flux through that pathway under certain conditions. | researchgate.net |
| Metabolomics (Untargeted) | Discover novel metabolic products and pathways. | Identify previously unknown metabolites that become labeled by the tracer, revealing new biochemical transformations. | frontiersin.orgacs.org |
Development of Advanced Biosensors and Detection Platforms Utilizing this compound for Non-Clinical Metabolic Monitoring
The ability to monitor metabolism in real-time and non-invasively is a major goal in metabolic research. creative-proteomics.combiorxiv.org Acetone (B3395972), as a volatile organic compound (VOC) and a key ketone body, is a significant biomarker of metabolic states. researchgate.net The use of this compound in conjunction with advanced sensor technology is opening new avenues for non-clinical metabolic monitoring.
A promising area is the development of biosensors for the on-site detection of biomarkers in easily accessible body fluids. nih.gov For non-clinical research in animal models, this translates to non-invasive monitoring of metabolic dynamics. One of the most innovative approaches is the use of ambient ionization mass spectrometry techniques, such as Secondary Electrospray Ionization-Mass Spectrometry (SESI-MS). nih.govresearchgate.net SESI-MS can analyze the volatile and semi-volatile compounds released by a living organism in real-time. biorxiv.org By administering a ¹³C-labeled substrate to a mouse, researchers can use SESI-MS to detect labeled metabolites, including this compound, in its breath, confirming the metabolic origin of the detected compounds and tracking pathway activity non-invasively. biorxiv.orgnih.gov
Another emerging technology is the creation of genetically encoded fluorescent biosensors. researchgate.net These biosensors are proteins designed to change their fluorescence properties upon binding to a specific metabolite. While a sensor for acetone itself is a complex challenge, the principle allows for the dynamic, real-time measurement of related metabolites within living cells, providing a complementary view to tracer studies. researchgate.net
These advanced platforms offer several advantages for metabolic research:
Non-Invasive Monitoring: Techniques like SESI-MS allow for the analysis of metabolites from breath, avoiding the need for invasive sampling. biorxiv.orgnih.gov
Real-Time Data: They provide a dynamic view of metabolic changes as they happen, unlike traditional methods that rely on discrete time points. creative-proteomics.com
High Sensitivity and Specificity: Mass spectrometry-based methods can specifically detect the labeled this compound, distinguishing it from the naturally occurring, unlabeled acetone.
Advancements in Analytical Instrumentation for High-Resolution, High-Throughput this compound Analysis
The analysis of samples from stable isotope tracing experiments is critically dependent on the capabilities of analytical instrumentation. nih.gov Recent years have seen dramatic improvements in mass spectrometry (MS) and associated technologies, enabling more precise, sensitive, and rapid analysis of this compound and its metabolic products. cambridge.orgspringernature.com
High-resolution mass spectrometry (HRMS) is essential for modern isotope tracing. nih.gov Instruments like the Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers provide the resolving power needed to separate ions with very small mass differences. nih.govacs.org This is crucial for distinguishing ¹³C-labeled isotopologues from other naturally abundant isotopes (e.g., ¹³C vs. ²H) and from other interfering compounds in a complex biological sample. nih.govthermofisher.comescholarship.org For example, HRMS can resolve the different isotopologues of a metabolite that has incorporated one or more ¹³C atoms from this compound, allowing for precise quantification of labeling patterns. nih.gov
To handle the large number of samples generated in typical tracer studies, there is a strong emphasis on high-throughput analysis. nih.govnih.gov This has been facilitated by several developments:
Advanced Chromatography: The coupling of gas chromatography (GC) or liquid chromatography (LC) to mass spectrometers (GC-MS, LC-MS) allows for the separation of complex metabolite mixtures prior to MS analysis. cambridge.orgsudmed.ru Techniques like Ultra-High Performance Liquid Chromatography (UHPLC) offer faster separations and higher resolution. sudmed.ru
Automated Data Processing Software: Analyzing the vast datasets from HRMS experiments is a major bottleneck. nih.gov Software tools such as iMS2Flux and PIRAMID have been developed to automate the extraction and correction of mass isotopomer distributions from raw MS data, streamlining the workflow and ensuring accuracy. nih.govoup.com
Continuous-Flow Isotope-Ratio Mass Spectrometry (CF-IRMS): This technique offers a rapid and automated alternative to conventional methods for processing large numbers of samples, which is particularly important for large-scale studies. nih.govcambridge.org
Table 2: Comparison of Mass Spectrometry Techniques for Isotope Tracing Analysis
| Technique | Key Advantage | Application for this compound | Relevant Search Result Index |
|---|---|---|---|
| High-Resolution MS (Orbitrap, FT-ICR) | Excellent mass accuracy and resolving power. | Precisely distinguishes between different ¹³C-labeled isotopologues and separates them from interfering signals. | nih.govacs.orgthermofisher.comescholarship.org |
| Gas Chromatography-MS (GC-MS) | Excellent for analyzing volatile compounds. | Ideal for quantifying this compound and other small, volatile metabolites in biological samples. | gtfch.orgresearchgate.net |
| Liquid Chromatography-MS (LC-MS) | Versatile for a wide range of non-volatile metabolites. | Tracks the ¹³C label from this compound into downstream, less volatile metabolites like amino acids or organic acids. | acs.orgspringernature.com |
| Continuous-Flow IRMS (CF-IRMS) | High sample throughput and automation. | Rapidly analyzes large batches of samples to measure overall isotope enrichment in products like breath ¹³CO₂. | nih.govcambridge.org |
Novel Applications of this compound in Advanced Chemical Synthesis Research
Beyond its role as a metabolic tracer, this compound is a valuable isotopically labeled building block in organic synthesis. imist.mabocsci.com The incorporation of stable isotopes into molecules is a crucial tool for drug discovery, enabling studies of drug metabolism and pharmacokinetics (DMPK) and serving as internal standards for quantitative analysis. acanthusresearch.comuit.no
The synthesis of complex labeled molecules often starts from simple, commercially available labeled precursors. imist.maacanthusresearch.comresearchgate.net this compound, with its three labeled carbon atoms, serves as a versatile C3 synthon. eurisotop.com Chemists can design synthetic routes that incorporate this labeled ketone into a larger target molecule, ensuring the stable isotope label is placed in a specific, metabolically stable position. uit.no
Novel applications and strategies include:
Synthesis of Labeled Pharmaceuticals: this compound can be a starting material for the multi-step synthesis of active pharmaceutical ingredients (APIs). The resulting ¹³C-labeled API can then be used in clinical studies to track its absorption, distribution, metabolism, and excretion (ADME). researchgate.net
Mechanistic Studies: Isotopically labeled compounds are used to unravel the mechanisms of complex chemical reactions. capes.gov.br For example, by using a labeled ketone in a reaction and analyzing the position of the labels in the final product, chemists can determine which bonds were broken and formed, providing evidence for a proposed reaction pathway. capes.gov.br
Late-Stage Labeling: A significant challenge in synthesizing labeled compounds is that the label is often introduced early in a long synthetic sequence, leading to potential loss of the expensive isotope in subsequent steps. imist.ma Modern methods focus on "late-stage" labeling, where the isotope is incorporated as one of the final steps. uit.noresearchgate.net Carbonylation reactions using labeled carbon monoxide ([¹³C]CO) are a prime example, and methodologies are being developed to use precursors like this compound to generate other labeled intermediates for these efficient, late-stage introductions. uit.no
Wittig and Related Reactions: this compound can be converted into a corresponding labeled Wittig reagent, such as (Triphenylphosphoranylidene)this compound. cymitquimica.com This reagent can then be used to introduce the labeled three-carbon unit into a wide variety of molecules containing an aldehyde or ketone group. cymitquimica.com
The use of labeled building blocks like this compound streamlines the creation of complex molecules needed for cutting-edge research in chemistry, biology, and medicine. bocsci.comrsc.orgsigmaaldrich.com
Q & A
Q. How is Acetone-13C3 synthesized for isotopic labeling in metabolic studies?
Acetone-13C3 is typically synthesized via nucleophilic substitution or condensation reactions using 13C-enriched precursors. For example, isotopic labeling can be achieved by reacting 13C-enriched sodium acetate with acetyl chloride under controlled conditions, followed by purification via fractional distillation . Methodological rigor includes validating isotopic purity (>99% 13C) using nuclear magnetic resonance (NMR) or mass spectrometry (MS). Researchers must optimize reaction stoichiometry and temperature to minimize unlabeled byproducts.
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution is the gold standard. Acetone-13C3 serves as an internal standard to correct for matrix effects. Protocols involve derivatization (e.g., with 2,4-dinitrophenylhydrazine, DNPH) to enhance volatility and detection sensitivity. Calibration curves must span physiologically relevant concentrations (0.1–100 µM), with validation for precision (RSD <5%) and recovery (>90%) .
Q. How does this compound improve accuracy in tracing ketone body metabolism?
Acetone-13C3 enables precise tracking of ketolysis pathways by distinguishing endogenous acetone from exogenous sources. In kinetic studies, researchers administer labeled acetone to cell cultures or animal models, followed by time-course sampling. MS-based flux analysis quantifies 13C incorporation into downstream metabolites (e.g., acetyl-CoA), with data normalized to unlabeled controls .
Advanced Research Questions
Q. How can conflicting data on this compound stability in aqueous solutions be resolved?
Discrepancies in stability studies often arise from pH variability or improper storage. For instance, Acetone-13C3 degrades faster in alkaline conditions (pH >8) due to nucleophilic attack. To reconcile data, researchers should:
Q. What experimental designs mitigate isotopic dilution effects in this compound-based tracer studies?
Isotopic dilution occurs when unlabeled metabolites dilute the 13C signal. Solutions include:
- Pre-equilibrium labeling : Pre-incubate cells with Acetone-13C3 before introducing substrates.
- Pulse-chase protocols : Administer a short 13C pulse followed by unlabeled medium to track turnover rates.
- Computational correction : Apply isotopomer spectral analysis (ISA) models to deconvolute natural abundance 13C .
Q. How can researchers optimize this compound incorporation in solid-phase organic synthesis (SPOS)?
Challenges include low yields due to steric hindrance from resin-bound substrates. Strategies:
- Use polar aprotic solvents (e.g., DMF) to enhance solubility.
- Incorporate microwave-assisted synthesis to reduce reaction time (e.g., 50°C, 30 minutes).
- Validate coupling efficiency via cleaved product analysis using high-resolution MS .
Methodological Best Practices
Q. How to address spectral interference when analyzing this compound in complex mixtures?
Co-eluting compounds (e.g., propionaldehyde) can obscure MS signals. Mitigation steps:
- Employ tandem MS (MS/MS) with selective reaction monitoring (SRM) for fragment-specific detection.
- Use chromatographic gradients to separate acetone derivatives (e.g., DNPH-hydrazones) from interferents .
Q. What criteria define robust experimental replication in this compound studies?
Replication must account for batch-to-batch variability in labeled compounds. Guidelines:
- Include triplicate technical replicates per sample.
- Cross-validate results with orthogonal methods (e.g., NMR vs. MS).
- Report isotopic enrichment levels and purity certificates for all reagent batches .
Data Contradiction Analysis
Q. How to interpret discrepancies in 13C enrichment levels across experimental replicates?
Variability often stems from inconsistent sample handling or instrument calibration. Troubleshooting steps:
- Audit sample storage conditions (e.g., −80°C vs. −20°C).
- Recalibrate MS detectors using certified reference standards.
- Apply Grubbs’ test to identify statistical outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
